![molecular formula C19H20N2O4S B2426374 N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 892855-38-8](/img/structure/B2426374.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles have been found to have antibacterial activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would include a benzothiazole ring, an ethyl group attached to the 4-position of the benzothiazole, and a benzamide group with three methoxy groups attached at the 3, 4, and 5 positions .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Development
A study by Sych et al. (2018) focused on the development of quality control methods for a substance related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, which showed promising anticonvulsive activity. This study is significant in the context of introducing new medicinal substances into practice, particularly focusing on the methods of identification and determination of impurities for quality control.
Anticancer Evaluation
Research conducted by Ravinaik et al. (2021) revealed that derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide exhibited moderate to excellent anticancer activity against various cancer cell lines. This study contributes to understanding the potential of such compounds in cancer treatment.
CNS Depressant Activity Research
Parravicini et al. (1976) explored derivatives of N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide for potential CNS depressant activity. Their research, although preliminary, suggests potential applications in treating conditions related to the central nervous system.
Antioxidant Activities Study
A study by Hua Erbin (2013) investigated the effect of benzothiazole derivatives, including N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide, on antioxidating activities in high-fat fed mice. The results indicate that these derivatives can improve antioxidating activities, which could be relevant for metabolic disorder treatments.
Antimicrobial Screening
The work of Desai et al. (2013) involved the synthesis and antimicrobial screening of thiazole derivatives, including those related to N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide. Their findings suggest potential for these compounds in treating bacterial and fungal infections.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-5-11-7-6-8-15-16(11)20-19(26-15)21-18(22)12-9-13(23-2)17(25-4)14(10-12)24-3/h6-10H,5H2,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAMXSLKNSMXAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.